molecular formula C21H22FN3O3S B6540507 4-ethyl-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide CAS No. 1021226-58-3

4-ethyl-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide

Cat. No.: B6540507
CAS No.: 1021226-58-3
M. Wt: 415.5 g/mol
InChI Key: PZTSMUKOWQVBPZ-UHFFFAOYSA-N
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Description

4-ethyl-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide is a synthetic organic compound. Its intricate structure suggests it falls within the realms of pharmaceuticals or advanced chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide often involves multiple steps, beginning with the preparation of 4-fluorophenyl and pyridazinone intermediates. Reacting these intermediates under controlled conditions forms the core scaffold. Further, the propyl and ethyl groups are introduced through specific alkylation reactions, using reagents like sodium hydride (NaH) and alkyl halides under anhydrous conditions to avoid side reactions.

Industrial Production Methods: Large-scale synthesis would rely on optimizing reaction yield and purity. Techniques like continuous flow synthesis may be employed to streamline and scale up the process, ensuring consistent product quality. Key parameters such as temperature, solvent choice, and reaction time are fine-tuned to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 4-ethyl-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: This compound may be oxidized at the sulfonamide group or the ethyl chain, potentially forming sulfonate esters or carboxylic acids.

  • Reduction: Reduction can target the pyridazinone ring, possibly yielding a dihydropyridazine derivative.

  • Substitution: Electrophilic aromatic substitution could occur on the benzene ring, affecting the sulfonamide moiety.

Common Reagents and Conditions: Common reagents used include:

  • For oxidation : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • For reduction : Hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C).

  • For substitution : Halogenating agents like bromine (Br₂) or iodine (I₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃).

Major Products: Major products formed from these reactions include sulfonate esters, carboxylic acids, dihydropyridazine derivatives, and substituted benzene derivatives.

Scientific Research Applications

4-ethyl-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide has numerous applications in scientific research:

  • Chemistry: It serves as a reference compound in analytical studies and as a starting material for the synthesis of more complex molecules.

  • Biology: The compound may be used to probe biological pathways and mechanisms, particularly those involving sulfonamide-related enzymes or receptors.

  • Medicine: Its potential medicinal properties could be explored, such as anti-inflammatory, antimicrobial, or anticancer activities.

  • Industry: The compound’s stability and reactivity profile might make it suitable for use in material science or as a precursor in manufacturing other chemicals.

Mechanism of Action

The compound’s effects are largely dependent on its interaction with specific molecular targets and pathways. For instance, the sulfonamide group might inhibit certain enzymes by mimicking the structure of natural substrates, thus blocking their activity. The fluorophenyl group could enhance binding affinity to particular protein sites, increasing potency. The ethyl and propyl chains contribute to the compound's lipophilicity, aiding its cellular uptake and distribution.

Comparison with Similar Compounds

Similar compounds include other sulfonamide derivatives like 4-ethyl-N-(4-fluorophenyl)benzene-1-sulfonamide. Compared to these, 4-ethyl-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide stands out due to its unique pyridazinone moiety, which imparts distinct electronic and steric properties, influencing its reactivity and biological activity. This makes it particularly valuable in research focused on novel therapeutic agents.

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Properties

IUPAC Name

4-ethyl-N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S/c1-2-16-4-10-19(11-5-16)29(27,28)23-14-3-15-25-21(26)13-12-20(24-25)17-6-8-18(22)9-7-17/h4-13,23H,2-3,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTSMUKOWQVBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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